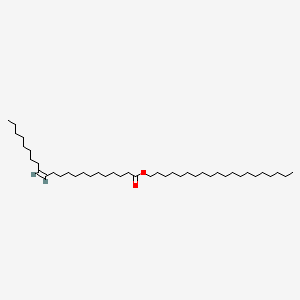![molecular formula C29H28Cl2N6O5 B592480 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen CAS No. 1437468-92-2](/img/new.no-structure.jpg)
1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] is a complex organic compound known for its significant applications in medicinal chemistry, particularly as an antifungal agent. This compound features a triazole ring, a dioxolane ring, and a dichlorophenyl group, which contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] typically involves multiple steps:
Formation of the Dioxolane Ring: This step involves the reaction of a dichlorophenyl compound with a suitable diol under acidic conditions to form the dioxolane ring.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving an azide and an alkyne, often catalyzed by copper.
Methoxylation: The final step involves the methoxylation of the phenyl ring, which can be achieved using methanol and a strong acid or base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can reduce the triazole ring to form amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where halogens can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products:
Oxidized Derivatives: Various carboxylic acids and ketones.
Reduced Derivatives: Amines and other reduced forms of the triazole ring.
Substituted Products: Compounds with different functional groups replacing the halogens on the dichlorophenyl ring.
Scientific Research Applications
1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Primarily used as an antifungal agent, effective against a broad spectrum of fungal pathogens.
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The antifungal activity of 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] is primarily due to its ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. The compound targets the enzyme lanosterol 14α-demethylase, disrupting the production of ergosterol and leading to increased membrane permeability and cell death.
Comparison with Similar Compounds
Fluconazole: Another triazole antifungal with a similar mechanism of action but different structural features.
Itraconazole: Shares the triazole ring and antifungal properties but has a different side chain structure.
Ketoconazole: An older antifungal with a similar mechanism but more side effects.
Uniqueness: 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen] is unique due to its specific combination of the triazole ring, dioxolane ring, and dichlorophenyl group, which confer enhanced antifungal activity and selectivity compared to other compounds.
This detailed overview provides a comprehensive understanding of this compound], covering its synthesis, reactions, applications, mechanism, and comparisons with similar compounds
Properties
CAS No. |
1437468-92-2 |
|---|---|
Molecular Formula |
C29H28Cl2N6O5 |
Molecular Weight |
611.48 |
IUPAC Name |
1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine |
InChI |
InChI=1S/C29H28Cl2N6O5/c30-21-1-10-27(28(31)15-21)29(18-36-20-32-19-33-36)41-17-26(42-29)16-40-25-8-6-23(7-9-25)35-13-11-34(12-14-35)22-2-4-24(5-3-22)37(38)39/h1-10,15,19-20,26H,11-14,16-18H2/t26-,29-/m0/s1 |
InChI Key |
JTWAQKSCKVRPBC-WNJJXGMVSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene](/img/structure/B592415.png)
